molecular formula C13H17N3O3 B8722210 tert-Butyl (5-(aminomethyl)benzo[d]isoxazol-3-yl)carbamate

tert-Butyl (5-(aminomethyl)benzo[d]isoxazol-3-yl)carbamate

Cat. No. B8722210
M. Wt: 263.29 g/mol
InChI Key: BXTANXMAJSFKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (5-(aminomethyl)benzo[d]isoxazol-3-yl)carbamate is a useful research compound. Its molecular formula is C13H17N3O3 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (5-(aminomethyl)benzo[d]isoxazol-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (5-(aminomethyl)benzo[d]isoxazol-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

tert-butyl N-[5-(aminomethyl)-1,2-benzoxazol-3-yl]carbamate

InChI

InChI=1S/C13H17N3O3/c1-13(2,3)18-12(17)15-11-9-6-8(7-14)4-5-10(9)19-16-11/h4-6H,7,14H2,1-3H3,(H,15,16,17)

InChI Key

BXTANXMAJSFKAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC2=C1C=C(C=C2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-[3-(tert-butoxycarbonyl)amino-benzo[d]isoxazol-5-ylmethyl]-isoindole-1,3-dione (1.31 g) and hydrazine hydrate (2.52 mL, 52 mmol) in 1-butanol (10 mL) was stirred at room temperature. The mixture turned into a translucent orange solution. After stirring for about 1 hr, white precipitate formed. The mixture was then heated to reflux for 5 min and all solid dissolved. After cooling, DCM was added, after which time white precipitate formed. The solid was filtered off and washed with DCM. Rotary evaporation afforded a yellow oil. The oily residue was taken up with EtOAc (100 mL) and washed with water (3×30 mL), brine (30 mL) and dried over anhydrous sodium sulfate. Most solvent was removed on a rotary evaporator and the remainder was loaded onto a 20 g ISOLUTE silica cartridge. The product was eluted with (2 M ammonia in methanol)/DCM (4:96). A light yellow solid was obtained (330 mg). 1H-NMR (300 MHz, CDCl3) δ 8.05 (s, 1H), 7.53 (d, 1H), 7.45 (d, 1H), 7.31 (s, 1H), 3.40 (s, 2H), 1.57 (s, 9H).
Name
2-[3-(tert-butoxycarbonyl)amino-benzo[d]isoxazol-5-ylmethyl]-isoindole-1,3-dione
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
2.52 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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